molecular formula C11H17Cl2N B1432942 1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride CAS No. 1219455-95-4

1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride

Cat. No. B1432942
M. Wt: 234.16 g/mol
InChI Key: UUWXNLBFHSYXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride (also known as 3-Chlorophenyl-3-methylbutan-1-amine hydrochloride or CMPB) is a synthetic compound used in scientific research. It is a white crystalline powder that is soluble in water and typically used in laboratory experiments. CMPB is a chiral molecule with two enantiomers, (R)-CMPB and (S)-CMPB, which have been studied for their potential applications in medicinal chemistry.

Scientific Research Applications

Application 1: Potentiometric Signal Transduction for Selective Determination

  • Summary of Application : This compound is used in the selective determination of 1-(3-Chlorophenyl)piperazine, a new psychoactive substance that produces stimulant and hallucinogenic effects similar to ecstasy .
  • Methods of Application : A supramolecular architecture, [Na (15-crown-5)] [BPh 4], from the assembly of 15-crown-5 and sodium tetraphenylboron, has been utilized as an ionophore for the selective recognition of this compound in conjunction with potassium tetrakis (p-chlorophenyl)borate and dioctylphthalate through polymeric membrane ion sensors .
  • Results or Outcomes : The ionophore exhibited a strong binding affinity that resulted in high sensitivity with a slope close to the ideal Nernstian value; 58.9 ± 0.43 mV/decade, a larger dynamic range from 10 −6 to 10 −2 M, a lower limit of detection down to 5.0 × 10 −7 M and a fast response time of 5 s .

Application 2: Analytical Reference Standard

  • Summary of Application : This compound is used as an analytical reference standard, particularly in the field of forensic chemistry and toxicology .
  • Methods of Application : It is used in mass spectrometry for the identification and quantification of substances within a test sample .
  • Results or Outcomes : The use of this compound as a reference standard allows for accurate and reliable results in forensic investigations .

Application 3: Illicit Drug Manufacturing

  • Summary of Application : This compound is often found in illicit drugs due to its psychoactive properties .
  • Methods of Application : There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .
  • Results or Outcomes : The production of illicit drugs using this compound poses significant public health risks .

Application 4: Ecstasy Mimic Tablets

  • Summary of Application : 1-(3-Chlorophenyl)piperazine hydrochloride is sold as Ecstasy mimic tablets and is the major metabolite of the antidepressant medications trazodone and nefazodone .
  • Methods of Application : It is used in the determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS .
  • Results or Outcomes : The use of this compound in ecstasy mimic tablets has led to its detection in various forensic investigations .

Application 5: Identification and Analysis of Piperazines

  • Summary of Application : This compound is used in the identification and analysis of piperazines in seized materials .
  • Methods of Application : There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .
  • Results or Outcomes : The identification and analysis of this compound in seized materials contribute to the understanding and control of illicit drug use .

Application 6: Potentiometric Signal Transduction

  • Summary of Application : This compound is used in potentiometric signal transduction for the selective determination of 1-(3-Chlorophenyl)piperazine, a new psychoactive substance .
  • Methods of Application : A supramolecular architecture, [Na (15-crown-5)] [BPh 4], from the assembly of 15-crown-5 and sodium tetraphenylboron, has been utilized as an ionophore for the selective recognition of this compound .
  • Results or Outcomes : The ionophore exhibited a strong binding affinity that resulted in high sensitivity with a slope close to the ideal Nernstian value; 58.9 ± 0.43 mV/decade, a larger dynamic range from 10 −6 to 10 −2 M, a lower limit of detection down to 5.0 × 10 −7 M and a fast response time of 5 s .

properties

IUPAC Name

1-(3-chlorophenyl)-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-8(2)6-11(13)9-4-3-5-10(12)7-9;/h3-5,7-8,11H,6,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWXNLBFHSYXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC(=CC=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Asada, M Iwahashi, T Obitsu, A Kinoshita… - Bioorganic & medicinal …, 2010 - Elsevier
A series of 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid analogs were synthesized and evaluated for their in vitro potency. In most cases, …
Number of citations: 17 www.sciencedirect.com

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